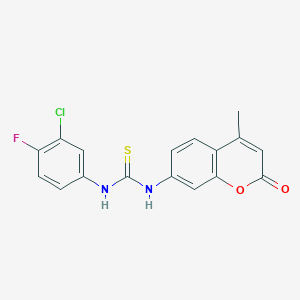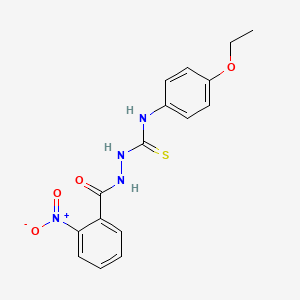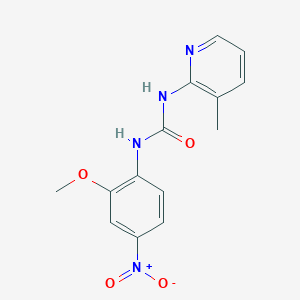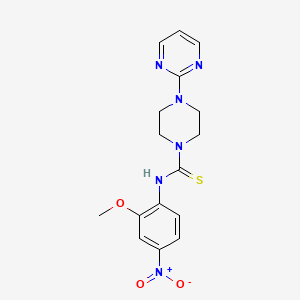
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea increases the levels of dopamine in the brain, leading to enhanced mood, motivation, and reward. N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also has a high affinity for the dopamine transporter, which allows it to selectively target dopamine neurons.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine in the brain, leading to enhanced mood, motivation, and reward. It also increases the levels of norepinephrine and serotonin, which are neurotransmitters that play a key role in regulating mood and anxiety. N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to increase metabolic activity in the brain, leading to enhanced cognitive function and memory.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has a number of advantages for lab experiments. It is a highly selective dopamine reuptake inhibitor, which allows researchers to selectively target dopamine neurons. It is also highly potent, which means that researchers can use lower doses of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea to achieve the desired effects. However, N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also has a number of limitations for lab experiments. It is a Schedule II controlled substance, which means that it is highly regulated and can only be used for research purposes. It is also highly addictive, which means that researchers must take precautions to prevent abuse.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of research is the potential use of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in treating other neurological and psychiatric disorders, such as depression and anxiety. Another area of research is the development of new and more potent dopamine reuptake inhibitors that are less addictive and have fewer side effects. Finally, researchers are also exploring the use of N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in enhancing cognitive function and memory in healthy individuals.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been studied for its potential use in enhancing cognitive function and memory.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c1-9-6-16(22)23-15-8-11(2-4-12(9)15)21-17(24)20-10-3-5-14(19)13(18)7-10/h2-8H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHWEWCJGJYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)
![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)

![N-[4-(benzyloxy)phenyl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4118143.png)



![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)